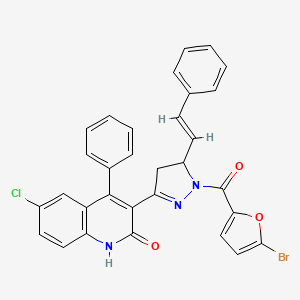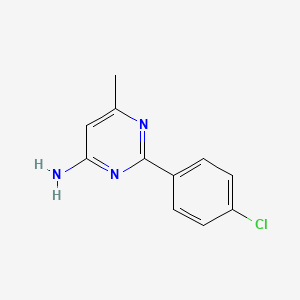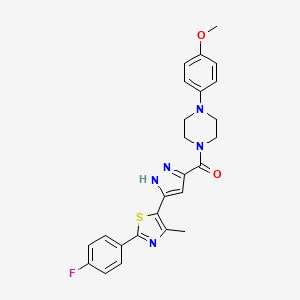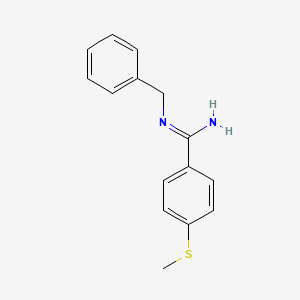
N-Benzyl-4-(methylthio)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-(methylthio)benzimidamide is an organic compound with the molecular formula C15H16N2S. It is known for its unique chemical structure, which includes a benzimidamide core substituted with a benzyl group and a methylthio group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(methylthio)benzimidamide typically involves the reaction of 4-(methylthio)benzimidamide with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-(methylthio)benzimidamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: N-Benzyl-4-(methylsulfinyl)benzimidamide, N-Benzyl-4-(methylsulfonyl)benzimidamide.
Reduction: N-Benzyl-4-(methylthio)benzylamine.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-(methylthio)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-(methylthio)benzimidamide involves its interaction with specific molecular targets. The benzimidamide core can bind to enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylbenzimidamide: Lacks the methylthio group, resulting in different chemical and biological properties.
4-(Methylthio)benzimidamide: Lacks the benzyl group, affecting its interaction with molecular targets.
N-Benzyl-4-(methylsulfinyl)benzimidamide:
Uniqueness
N-Benzyl-4-(methylthio)benzimidamide is unique due to the presence of both the benzyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H16N2S |
|---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
N'-benzyl-4-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2S/c1-18-14-9-7-13(8-10-14)15(16)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17) |
InChI-Schlüssel |
GFKUTZMWPCJEAR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



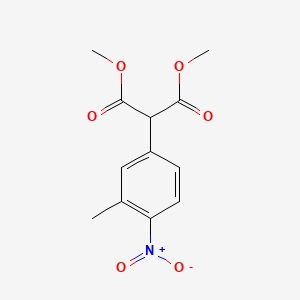
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
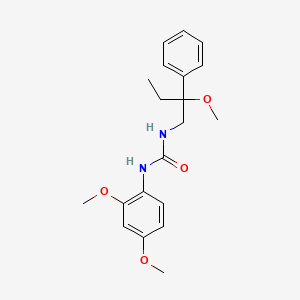
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14126857.png)
![2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)

